4-(5-Bromothiophen-2-yl)oxan-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(5-Bromothiophen-2-yl)oxan-4-ol is a chemical compound with the molecular formula C9H11BrO2S and a molecular weight of 263.16 g/mol It is characterized by the presence of a bromothiophene moiety attached to an oxan-4-ol structure
Vorbereitungsmethoden
The synthesis of 4-(5-Bromothiophen-2-yl)oxan-4-ol typically involves the bromination of thiophene followed by the formation of the oxan-4-ol ring. One common method involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions . The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination at the 5-position of the thiophene ring. The subsequent formation of the oxan-4-ol ring can be achieved through cyclization reactions involving appropriate precursors and catalysts .
Analyse Chemischer Reaktionen
4-(5-Bromothiophen-2-yl)oxan-4-ol undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the thiophene ring can be substituted with other functional groups using reagents such as organometallic compounds (e.g., Grignard reagents) or nucleophiles (e.g., amines, thiols).
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction Reactions: Reduction of the bromine atom can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Wissenschaftliche Forschungsanwendungen
4-(5-Bromothiophen-2-yl)oxan-4-ol has several applications in scientific research, including:
Wirkmechanismus
The mechanism of action of 4-(5-Bromothiophen-2-yl)oxan-4-ol involves its interaction with specific molecular targets and pathways. The bromothiophene moiety can engage in π-π stacking interactions with aromatic residues in proteins, while the oxan-4-ol ring can form hydrogen bonds with polar functional groups . These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
4-(5-Bromothiophen-2-yl)oxan-4-ol can be compared with other similar compounds, such as:
4-(5-Chlorothiophen-2-yl)oxan-4-ol: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.
4-(5-Methylthiophen-2-yl)oxan-4-ol: Contains a methyl group instead of bromine, affecting its electronic properties and reactivity.
4-(5-Fluorothiophen-2-yl)oxan-4-ol:
Eigenschaften
Molekularformel |
C9H11BrO2S |
---|---|
Molekulargewicht |
263.15 g/mol |
IUPAC-Name |
4-(5-bromothiophen-2-yl)oxan-4-ol |
InChI |
InChI=1S/C9H11BrO2S/c10-8-2-1-7(13-8)9(11)3-5-12-6-4-9/h1-2,11H,3-6H2 |
InChI-Schlüssel |
QCQYIXZZFCNASH-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCC1(C2=CC=C(S2)Br)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.